An In-Depth Technical Guide to 2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1)
An In-Depth Technical Guide to 2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 2-Pyridinesulfonic acid methyl ester (Methyl pyridine-2-sulfonate). It details the compound's physicochemical properties, outlines logical synthetic pathways, discusses its expected spectral characteristics, and explores its reactivity and potential applications, particularly within the field of drug discovery.
Core Compound Properties and Safety Data
2-Pyridinesulfonic acid methyl ester is a pyridine derivative functionalized with a methyl sulfonate group at the 2-position. This structural arrangement bestows upon it a unique combination of reactivity and physicochemical properties relevant to synthetic and medicinal chemistry.
Physicochemical Data
The key quantitative properties of 2-Pyridinesulfonic acid methyl ester are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 111480-82-1 | [1] |
| Molecular Formula | C₆H₇NO₃S | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Melting Point | 40 - 44 °C (104 - 111 °F) | [2] |
| Boiling Point | 208 - 209 °C (406 - 408 °F) | [2] |
| Synonyms | Methyl pyridine-2-sulfonate, Methyl 2-pyridinesulfonate | [1] |
Safety and Handling
This compound must be handled with extreme care by trained professionals in a well-ventilated laboratory setting. It is classified as highly toxic and presents significant hazards upon exposure.
-
Acute Toxicity : The compound is toxic if swallowed and fatal in contact with skin.[2]
-
Irritation : It is known to cause serious eye irritation and skin irritation.[2]
-
Respiratory Hazard : May cause respiratory irritation.[2]
Precautionary Measures : Standard personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[2] Do not get in eyes, on skin, or on clothing.[2] In case of contact, immediately remove all contaminated clothing and rinse the skin with water/shower.[2] For eye contact, rinse out with plenty of water and seek immediate ophthalmological care.[2] Always wash hands and face thoroughly after handling.[2]
Synthesis and Mechanistic Considerations
Direct C-H sulfonation of the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which typically directs electrophilic attack to the 3-position under harsh conditions.[1] Therefore, the most reliable route to 2-pyridinesylfonate derivatives proceeds through a pre-functionalized intermediate, pyridine-2-sulfonyl chloride.[1]
Proposed Synthetic Pathway
A logical and field-proven two-step synthesis starts from the readily available 2-mercaptopyridine.
-
Oxidative Chlorination : 2-Mercaptopyridine is oxidized in the presence of a chlorine source (e.g., aqueous sodium hypochlorite) to generate the key intermediate, pyridine-2-sulfonyl chloride.[1] This step is critical as it installs the sulfonyl chloride moiety at the desired 2-position.
-
Esterification : The resulting pyridine-2-sulfonyl chloride is then reacted with methanol to yield the final product, 2-Pyridinesulfonic acid methyl ester. This is a standard esterification of a sulfonyl chloride.
Caption: Proposed two-step synthesis of 2-Pyridinesulfonic acid methyl ester.
Hypothetical Experimental Protocol
The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis described above.
Step 1: Synthesis of Pyridine-2-sulfonyl Chloride [1]
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid.
-
Cooling : Cool the resulting yellow solution to -15°C using a salt/ice bath. Causality: This low temperature is crucial to control the exothermicity of the oxidation reaction and prevent unwanted side reactions.
-
Oxidant Addition : Slowly add aqueous sodium hypochlorite (10-15%) via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: Slow addition maintains control over the reaction rate and temperature.
-
Reaction & Quench : Stir the mixture at 0°C for 1 hour after addition is complete. Quench the reaction by adding cold water.
-
Extraction : Extract the product into an organic solvent such as methylene chloride.
-
Work-up : Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting pyridine-2-sulfonyl chloride is often used directly in the next step without further purification due to its potential instability.[3]
Step 2: Esterification to Methyl Pyridine-2-sulfonate
-
Reaction Setup : Dissolve the crude pyridine-2-sulfonyl chloride (1.0 eq) from Step 1 in an anhydrous solvent like methylene chloride under an inert atmosphere.
-
Reagent Addition : Add methanol (≥1.1 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (1.1 eq). Causality: The base is required to neutralize the HCl by-product generated during the reaction, driving the equilibrium towards the product.[4]
-
Reaction : Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Wash the reaction mixture with water, dilute HCl (to remove the base), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 2-Pyridinesulfonic acid methyl ester.
Expected Spectroscopic Characterization
-
¹H NMR : The spectrum would show two distinct regions.
-
Aromatic Region (δ 7.5-8.5 ppm) : Four protons on the pyridine ring would appear as complex multiplets due to ortho, meta, and para coupling. The proton adjacent to the nitrogen (at C6) would likely be the most downfield.
-
Aliphatic Region (δ ~3.9-4.1 ppm) : A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed.
-
-
¹³C NMR : The spectrum would exhibit 6 distinct signals.
-
Aromatic Carbons : Five signals in the aromatic region (δ ~120-155 ppm), with the carbon attached to the sulfonate group (C2) being significantly influenced by the electronegative sulfur and oxygen atoms.
-
Methyl Carbon : One signal in the aliphatic region (δ ~50-55 ppm) for the methyl ester carbon.
-
-
FT-IR : Key vibrational bands would confirm the presence of the main functional groups.
-
S=O Stretch : Strong, characteristic asymmetric and symmetric stretching bands for the sulfonate group would appear around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.
-
C-O Stretch : A band around 1000 cm⁻¹ corresponding to the C-O single bond of the ester.
-
Aromatic C=C and C=N Stretches : Multiple bands in the 1400-1600 cm⁻¹ region.
-
Reactivity and Potential Applications in Drug Discovery
The utility of 2-Pyridinesulfonic acid methyl ester in research and development stems from the reactivity of its core functional groups.
Chemical Reactivity
The compound's reactivity is dominated by the sulfonate ester, which is an excellent leaving group, analogous to a halide.[4] This makes the molecule a valuable reagent for introducing the pyridine-2-sulfonyl or the 2-pyridyl moiety into other molecules.
-
Nucleophilic Substitution : The methyl group can be displaced by strong nucleophiles, though this is less common. More importantly, the entire pyridine-2-sulfonate group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the formation of new C-C, C-N, or C-O bonds at the 2-position of the pyridine ring.[3]
-
Precursor to Sulfonamides : Pyridine sulfonates are stable and effective precursors to pyridine sulfonamides, which are a common motif in pharmacologically active compounds.[3] Reaction with primary or secondary amines can yield the corresponding sulfonamides.
Caption: Key reactivity pathways for 2-Pyridinesulfonic acid methyl ester.
Applications in Medicinal Chemistry
The pyridine sulfonyl motif is of significant interest in drug development. Sulfonyl groups are often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[3]
-
Bioisostere/Scaffold : The pyridine sulfonate can serve as a bioisosteric replacement for other functional groups, like carboxylates or phosphates, to modulate binding interactions and pharmacokinetic properties.
-
Building Block for Targeted Therapies : As a stable precursor, it can be used in the synthesis of complex molecules. For instance, related pyridine-sulfonamide structures have been utilized as endothelin receptor antagonists.[5] This compound provides a direct entry point for creating libraries of novel sulfonamides for screening against various biological targets.
Conclusion
2-Pyridinesulfonic acid methyl ester, CAS 111480-82-1, is a highly reactive and potentially valuable building block for synthetic and medicinal chemists. While its handling requires stringent safety protocols due to its high toxicity, its utility as a precursor to pyridine sulfonamides and as a reagent in nucleophilic aromatic substitution reactions is significant. Its stable nature compared to the corresponding sulfonyl chloride makes it an attractive intermediate for the development of novel therapeutics and other functional materials.
References
-
A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Zenodo. [Link]
-
A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Zenodo. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. National Center for Biotechnology Information (PMC). [Link]
-
CAS No: 15103-48-7 | Product Name : 2-Pyridinesulfonic Acid. Pharmaffiliates. [Link]
-
Sulfonate Esters. Periodic Chemistry. [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science (RSC Publishing). [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
-
PYRIDINE-2-SULFONIC ACID. Chongqing Chemdad Co., Ltd. [Link]
- Pyridine sulfonic acid salt ion liquid and its preparing process and application.
